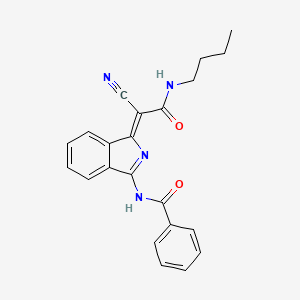

(Z)-N-(1-(2-(butylamino)-1-cyano-2-oxoethylidene)-1H-isoindol-3-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

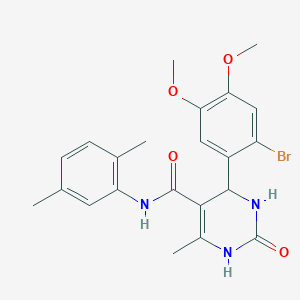

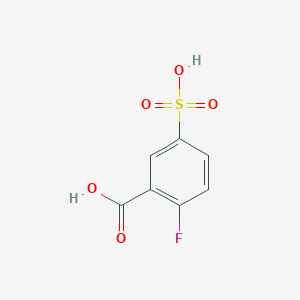

Molecular Structure Analysis

The molecular structure of benzamides is characterized by the presence of a benzoyl group (C6H5C=O) attached to an amide group (-NH2). The exact structure can vary depending on the specific benzamide .Chemical Reactions of Benzamides Benzamides can undergo a variety of chemical reactions. For example, they can be hydrolyzed in the presence of dilute acids such as dilute hydrochloric acid. The acid acts as a catalyst for the reaction between the amide and water .

Scientific Research Applications

Protozoology: Inhibitors of Histone Deacetylase

In protozoology, this compound has been identified as a potential inhibitor of histone deacetylase 1 (HDAC1) in parasites such as Babesia and Theileria species . These parasites are responsible for severe diseases in animals, and resistance to existing drugs has necessitated the search for new therapeutic agents. Through high-throughput virtual screening and molecular dynamics simulations, benzamide derivatives, including the compound , have shown promise in interacting stably with the HDAC1 active site, offering a pathway for designing parasite-specific drugs .

Material Science: Self-Healing Elastomers

In the field of material science, the compound has contributed to the development of self-healing elastomers . By incorporating hydrogen bonding containing monomers, researchers have created materials with tunable mechanical properties and rapid autonomous self-healing capabilities. This compound’s derivatives have been used to enhance the adaptability and durability of functional materials, which are crucial for extending the longevity of various applications .

Chemistry: Polymorph Stabilities

In chemistry, the compound has been studied for its impact on polymorph stabilities. Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is crucial in the development of pharmaceuticals and other chemical products. The compound has been shown to influence the thermodynamic stability of different polymorphic forms, which is essential for controlling the properties and performance of the final product .

Medicinal Chemistry: Indazole Derivatives

The compound plays a role in the synthesis of indazole derivatives, which have a wide variety of medicinal applications . These include antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents. The indazole structural motif is present in several recently marketed drugs, and the compound’s derivatives can be employed as selective inhibitors for the treatment of respiratory diseases .

Chemical Engineering: Amidoxime Synthesis

In chemical engineering, the compound is involved in the one-pot synthesis of N-substituted amidoximes from secondary amides or intermediate amides . This synthesis is facilitated through a Ph3P–I2-mediated dehydrative condensation, providing a variety of N-aryl and N-alkyl amidoximes under mild conditions and short reaction times .

Mechanism of Action

While the mechanism of action can vary depending on the specific benzamide, some benzamides are known to inhibit the activity of certain enzymes. For example, some benzamides have been found to inhibit the activity of poly (ADP-ribose) polymerase, an enzyme involved in DNA repair .

Physical and Chemical Properties of Benzamides Most simple amides, including benzamides, are solids. They generally have high boiling points and melting points. These characteristics and their solubility in water result from the polar nature of the amide group and hydrogen bonding .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[(3Z)-3-[2-(butylamino)-1-cyano-2-oxoethylidene]isoindol-1-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O2/c1-2-3-13-24-22(28)18(14-23)19-16-11-7-8-12-17(16)20(25-19)26-21(27)15-9-5-4-6-10-15/h4-12H,2-3,13H2,1H3,(H,24,28)(H,25,26,27)/b19-18- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJZKIOTWRWSJOP-HNENSFHCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C(=C1C2=CC=CC=C2C(=N1)NC(=O)C3=CC=CC=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCNC(=O)/C(=C\1/C2=CC=CC=C2C(=N1)NC(=O)C3=CC=CC=C3)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N-(1-(2-(butylamino)-1-cyano-2-oxoethylidene)-1H-isoindol-3-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]propanamide](/img/structure/B2441140.png)

![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2441144.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-chloro-6-fluorobenzamide](/img/structure/B2441145.png)

![2-(4-ethoxyphenyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2441150.png)

![2-ethoxy-5-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2441151.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-methylbenzamide](/img/structure/B2441152.png)

![N-(2-Cyano-3-methylbutan-2-yl)-2-(9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonan-3-yl)acetamide](/img/structure/B2441153.png)

![1-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-N-isopropyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/no-structure.png)

![2-[2-(4-Chlorophenyl)-2-adamantyl]-1-(4-phenylpiperazino)-1-ethanone](/img/structure/B2441160.png)